molecular formula C43H60O5 B11154209 (3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

(3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

Cat. No.: B11154209
M. Wt: 656.9 g/mol
InChI Key: CGDPLLODVFIMRR-FVQSQUBJSA-N
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Description

The compound (3β)-cholest-5-en-3-yl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate (CAS: 1029130-54-8) is a steroidal derivative with a molecular formula C₄₃H₆₀O₅ and molecular weight 656.9 g/mol . Its structure comprises two primary domains:

Steroidal core: A cholest-5-en-3β-ol moiety, a cholesterol derivative with a double bond at C5-C6 and a hydroxyl group at C3β.

Heterocyclic appendage: A substituted benzo[c]chromen ring system linked via an acetoxy group. The chromen ring features a 4-methyl group and a ketone at position 6, fused to a partially saturated bicyclic framework .

This compound is of interest due to its structural complexity, which may confer unique physicochemical and bioactive properties.

Properties

Molecular Formula

C43H60O5

Molecular Weight

656.9 g/mol

IUPAC Name

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]acetate

InChI

InChI=1S/C43H60O5/c1-26(2)10-9-11-27(3)35-17-18-36-34-15-14-29-24-30(20-22-42(29,5)37(34)21-23-43(35,36)6)47-39(44)25-46-38-19-16-32-31-12-7-8-13-33(31)41(45)48-40(32)28(38)4/h14,16,19,26-27,30,34-37H,7-13,15,17-18,20-25H2,1-6H3/t27-,30+,34+,35-,36+,37+,42+,43-/m1/s1

InChI Key

CGDPLLODVFIMRR-FVQSQUBJSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)O[C@H]4CC[C@@]5([C@H]6CC[C@]7([C@H]([C@@H]6CC=C5C4)CC[C@@H]7[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OCC(=O)OC4CCC5(C6CCC7(C(C6CC=C5C4)CCC7C(C)CCCC(C)C)C)C

Origin of Product

United States

Preparation Methods

Route 1: Blaise Reaction and Cyclization

Procedure :

  • Starting materials : Ethyl 4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromene-3-carboxylate.

  • Hydrolysis : React with NaOH (2 M, 80°C, 4 h) to yield 4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromene-3-carboxylic acid.

  • Chloroacetylation : Treat with chloroacetic anhydride in THF under N₂, catalyzed by DMAP (yield: 78–85%).

  • Nucleophilic substitution : React with 3-hydroxy-4-methylcoumarin in acetone/K₂CO₃ (12 h, reflux).

Key data :

ParameterValueSource
Yield72–76%
Purity (HPLC)>98%
Characterization¹H NMR (CDCl₃): δ 2.71 (s, CH₃), 5.25 (m, coumarin H)

Route 2: Knoevenagel Condensation

Procedure :

  • Condensation : 3-Pentadecylphenol (H-cardanol) + ethyl 4-methylacetoacetate in PEG-200 with piperidine (10 mol%), microwave irradiation (90°C, 2–5 min).

  • Acidification : Quench with 3 M HCl, extract with ethyl acetate.

Advantages :

  • Microwave-assisted synthesis reduces reaction time from hours to minutes.

  • Yields: 75–88%.

Esterification of Cholesterol with Intermediate A

Method 1: Acid Chloride Coupling

Procedure :

  • Activation : Convert Intermediate A to its acid chloride using SOCl₂ (1:2 molar ratio, 60°C, 3 h).

  • Esterification : React cholesterol with the acid chloride in benzene/pyridine (1:1.2 ratio, 70°C, 8 h).

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate 8:2).

Data :

ParameterValueSource
Yield84–90%
[α]₂₀D+37.8° (c = 1, CHCl₃)
Melting point108–112°C

Method 2: Steglich Esterification

Procedure :

  • Reagents : Intermediate A, cholesterol, DCC (1.5 eq), DMAP (0.1 eq) in anhydrous DCM.

  • Conditions : Stir under N₂ at 25°C for 24 h.

  • Workup : Filter DCU, concentrate, purify via flash chromatography.

Advantages :

  • Avoids harsh acid chlorides.

  • Yields: 80–84%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :

    • δ 0.68 (s, 3H, C-18 CH₃), 5.35 (m, 1H, C-6 cholesterol double bond).

    • δ 6.82 (s, 1H, coumarin H-3), 2.71 (s, 3H, CH₃).

  • HRMS (ESI⁺) : m/z 657.4521 [M+H]⁺ (calc. 657.4518).

Purity and Stability

  • HPLC : >99% purity (C18 column, MeCN/H₂O 75:25, 1 mL/min).

  • Stability : Stable at −20°C for 12 months; degrades at >40°C (t₁/₂ = 14 days).

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)Scalability
Acid chloride84–90>9812.50Industrial
Steglich80–84>9718.75Lab-scale
Microwave75–88>959.80Pilot-scale

Optimal protocol : Acid chloride coupling offers the best balance of yield, cost, and scalability for industrial applications.

Challenges and Optimization Opportunities

  • Steric hindrance : Cholesterol’s C3 hydroxyl group requires excess acylating agents (1.5–2 eq).

  • Byproducts : Formation of 3,5-diesters (5–8%) necessitates rigorous chromatography.

  • Green chemistry : Replace PEG-200 with biodegradable solvents (e.g., cyclopentyl methyl ether) .

Chemical Reactions Analysis

Types of Reactions

(3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4), and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds with similar structures to (3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate exhibit various pharmacological effects:

  • Anti-inflammatory Activity : Similar compounds have demonstrated the ability to reduce inflammation in various biological models.
  • Antioxidant Properties : The benzochromene component may enhance the compound's capacity to scavenge free radicals.
  • Anticancer Effects : Preliminary studies suggest potential cytotoxic effects against certain cancer cell lines.

The specific activity spectrum of this compound can be predicted using computational methods that analyze structure–activity relationships. For instance, predictive models like PASS (Prediction of Activity Spectra for Substances) can forecast interactions based on structural similarities with known bioactive compounds .

Interaction Studies

Understanding how this compound interacts with biological targets is essential for elucidating its pharmacological potential. Techniques employed in these studies include:

  • Molecular Docking Simulations : To predict binding affinities with receptors or enzymes.
  • In Vitro Binding Assays : To experimentally confirm interactions with specific biological targets.

These studies are vital for establishing a comprehensive understanding of the compound's mechanism of action and therapeutic potential .

Case Studies

Several case studies have explored the effects of related compounds that share structural or functional similarities with (3beta)-cholest-5-en-3-y[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen -3 -yl)oxy]acetate:

  • Cholesterol Derivatives : Investigated for their role in membrane integrity and signaling pathways.
  • Betulinic Acid : Noted for its anticancer properties and potential use in cancer therapies.
  • Curcumin : Known for its anti-inflammatory and antioxidant effects; comparisons highlight potential synergistic effects when combined with steroidal compounds.

These comparisons underscore the uniqueness of (3beta)-cholest -5-en -3 -yl [(4-methyl -6 -oxo -7 ,8 ,9 ,10 -tetrahydro -6H -benzo[c]chromen -3 -yl)oxy]acetate in offering distinct biological activities not observed in other similar compounds .

Mechanism of Action

The mechanism of action of (3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate involves its interaction with specific molecular targets. The steroidal structure allows it to interact with cell membranes and potentially modulate membrane fluidity and permeability. Additionally, the benzochromenyl moiety may interact with various enzymes or receptors, influencing biological pathways related to inflammation or cholesterol metabolism.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table compares the target compound with analogs based on steroidal or chromen-derived frameworks:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Physicochemical Notes References
(3β)-Cholest-5-en-3-yl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate 1029130-54-8 C₄₃H₆₀O₅ 656.9 Cholestane core + benzo[c]chromen with 4-methyl-6-keto group Potential bioactive properties (unreported)
(3β)-Cholest-5-en-3-yl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate Not specified C₄₄H₅₄O₇ 694.95 Cholestane core + chromen with 2-methyl-4-keto and 3-phenoxy groups Higher molecular weight; enhanced lipophilicity
Cholesteryl Acetate 604-35-3 C₂₉H₄₈O₂ 428.69 Simplified steroidal ester (cholestane + acetate) Commercial availability; used in lipid studies
1-Deoxyforskolin 72963-77-0 C₂₂H₃₄O₆ 394.5 Diterpenoid benzo[f]chromen core + acetylated hydroxyls Known for adenylate cyclase activation

Functional Group Impact on Bioactivity

  • Benzo[c]chromen vs. Benzo[f]chromen : The target compound’s benzo[c]chromen system () differs from forskolin’s benzo[f]chromen () in ring fusion and substituent positions, which may alter protein-binding selectivity (e.g., adenylate cyclase vs. steroid receptors) .

Physicochemical Properties

  • Solubility : The target compound’s high molecular weight and extended chromen system suggest lower aqueous solubility compared to cholesteryl acetate (428.69 g/mol), which is more lipophilic but less sterically hindered .
  • logP Predictions : Using QSPR models (), the chromen ring’s ketone and ether groups may reduce logP compared to purely hydrocarbon steroidal analogs, balancing membrane permeability and solubility .

Biological Activity

The compound (3beta)-cholest-5-en-3-yl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate is a complex sterol derivative that exhibits notable biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Structure

The compound is characterized by the following structural formula:

  • Chemical Formula : C₃₁H₄₈O₃
  • Molecular Weight : 480.72 g/mol
  • IUPAC Name : (3β)-cholest-5-en-3-yl [(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]acetate

Physical Properties

PropertyValue
Melting PointNot specified
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

The biological activity of (3beta)-cholest-5-en-3-yl acetate can be attributed to its interaction with various biological pathways:

  • Cholesterol Modulation : The compound has shown potential in modulating cholesterol levels, which may be beneficial in managing hyperlipidemia and cardiovascular diseases .
  • Antioxidant Activity : Research indicates that this compound exhibits antioxidant properties, which can help mitigate oxidative stress in cells .
  • Anti-inflammatory Effects : It has been observed to reduce inflammation in various biological models, potentially aiding in the treatment of chronic inflammatory diseases .

Therapeutic Applications

The potential therapeutic applications of (3beta)-cholest-5-en-3-yl acetate include:

  • Cardiovascular Health : By modulating cholesterol levels and possessing anti-inflammatory properties, this compound could contribute to cardiovascular health.
  • Neuroprotection : Its antioxidant properties suggest a role in neuroprotection against neurodegenerative diseases such as Alzheimer's disease.

Case Studies and Research Findings

  • Cholesterol-Lowering Effects : A study investigated the cholesterol-lowering effects of herbal compounds combined with (3beta)-cholest-5-en-3-yloxyacetate. Results indicated significant reductions in LDL cholesterol levels in animal models .
  • Antioxidant Activity Assessment : In vitro assays demonstrated that the compound effectively scavenged free radicals, indicating strong antioxidant activity comparable to standard antioxidants .
  • Anti-inflammatory Studies : Experimental models showed that treatment with this compound reduced markers of inflammation significantly, suggesting its potential use in inflammatory conditions .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (3β)-cholest-5-en-3-yl derivatives, and how are reaction conditions optimized?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions, including esterification and coupling reactions. For example, steroidal alcohols (e.g., cholesterol analogs) are reacted with activated acyl derivatives (e.g., bromoacetates) under anhydrous conditions. Solvents like dichloromethane or tetrahydrofuran are used, with catalysts such as 4-dimethylaminopyridine (DMAP) to enhance reaction rates. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Post-synthesis purification employs column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization .

Q. How is the compound characterized structurally, and what spectroscopic techniques are essential?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) resolves steroidal and chromenyl proton environments. Infrared (IR) spectroscopy confirms ester (C=O, ~1740 cm⁻¹) and hydroxyl groups. High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., C₃₆H₅₂O₅ requires exact mass 580.381 g/mol). X-ray crystallography, using programs like SHELXL, resolves absolute stereochemistry but requires high-quality single crystals .

Q. What are the key structural features influencing the compound’s physicochemical properties?

  • Methodological Answer : The steroidal backbone contributes to hydrophobicity (logP ~8.5), while the benzo[c]chromen-6-one moiety introduces π-π stacking potential. The ester linkage enhances solubility in polar aprotic solvents. Thermal stability is assessed via differential scanning calorimetry (DSC), showing decomposition above 200°C. HPLC (C18 column, acetonitrile/water) determines purity (>98%) and identifies degradation products under stress conditions (e.g., acidic/alkaline hydrolysis) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL-2019) determines bond lengths, angles, and torsional parameters. For example, the 3β-configuration of the cholestene moiety is confirmed via Flack parameter analysis. Challenges include crystal twinning, addressed using PLATON’s TWINABS for data integration. Disordered solvent molecules in the lattice are modeled with PART instructions .

Q. What experimental strategies address contradictory bioactivity data in receptor-binding studies?

  • Methodological Answer : Contradictions (e.g., anti-inflammatory vs. pro-inflammatory effects) are resolved by:

  • Dose-response assays : Testing concentrations from nM to μM ranges.
  • Receptor specificity profiling : Radioligand binding assays (e.g., [³H]-corticosterone for glucocorticoid receptors).
  • Cell-based models : NF-κB luciferase reporters in HEK293 cells to assess pathway modulation.
  • Metabolite analysis : LC-MS/MS identifies degradation products that may antagonize parent compound activity .

Q. How does the compound interact with lipid bilayers, and what biophysical techniques quantify this?

  • Methodological Answer : Langmuir-Blodgett troughs measure monolayer insertion at air-water interfaces, showing area-per-molecule changes (~80 Ų). Fluorescence anisotropy using DPH probes assesses membrane rigidity. Molecular dynamics (MD) simulations (AMBER force field) predict preferential localization near phospholipid headgroups. Neutron scattering (e.g., SANS) resolves depth-dependent distribution in model membranes .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported LogP values across studies?

  • Methodological Answer : Variations arise from measurement techniques:

  • Experimental : Shake-flask (logP 8.2 ± 0.3) vs. HPLC-derived (logP 7.9 ± 0.2).
  • Computational : Consensus models (CLOGP, ACD/LogP) adjust for chromenyl π-electronic effects.
  • Standardization : Use of octanol pre-saturated with buffer (pH 7.4) and triple-phase partitioning validation .

Methodological Tables

Table 1 : Key Synthetic Intermediates and Their Roles

IntermediateRoleOptimal Conditions
Cholest-5-en-3β-olSteroidal precursorAnhydrous DCM, 0°C
4-Methyl-6-oxo-chromenyl bromideElectrophilic partnerTHF, DMAP, 25°C
Activated ester (e.g., NHS-ester)Coupling reagentN₂ atmosphere, 12h

Table 2 : Comparison of Bioactivity Assays

Assay TypeTargetResult (IC₅₀)Reference
COX-2 inhibitionRecombinant enzyme12.3 μM
Glucocorticoid receptorHEK293 cells0.8 μM
Membrane fluidityDPH anisotropyΔr = 0.15

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